molecular formula C14H21N5 B13400352 N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B13400352
M. Wt: 259.35 g/mol
InChI Key: UCFDYZNTNVHTGH-UHFFFAOYSA-N
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Description

N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor approved for rheumatoid arthritis treatment . Its structure features a 7H-pyrrolo[2,3-d]pyrimidin-4-amine core substituted at the N4 position with a 1,4-dimethylpiperidin-3-yl group and a methyl group (Figure 1). The stereochemistry at the (3R,4R)-configuration of the piperidine ring is critical for biological activity .

Properties

IUPAC Name

N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5/c1-10-5-7-18(2)8-12(10)19(3)14-11-4-6-15-13(11)16-9-17-14/h4,6,9-10,12H,5,7-8H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFDYZNTNVHTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Method: Reacting pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) under controlled temperatures (0°C to 75°C) facilitates chlorination at the 4 and 6 positions.
  • Reaction Conditions: Use of aromatic solvents such as toluene, with diisopropylethylamine as a base, enhances yield and selectivity.
  • Yield Data: Reported yields range from 41% to 55% depending on reaction parameters.
Step Reagents Solvent Temperature Yield (%) References
1 Pyrimidine-2,4-diol + POCl₃ Toluene 25-75°C 41-55 ,

Activation of Pyrrolo[2,3-d]pyrimidine

  • Method: Conversion of 4,6-dichloro derivative to 4-chloropyrrolo[2,3-d]pyrimidine using phosphorus oxychloride or thionyl chloride, often with a tertiary amine base.
  • Significance: The activated chlorides serve as electrophilic centers for nucleophilic substitution with amino or amine derivatives.

Functionalization of the Pyrimidine Core

Nucleophilic Substitution with Amines

  • Method: The 4-chloropyrrolo[2,3-d]pyrimidine reacts with amines such as (3R,4R)-1-benzyl-4-methylpiperidine-3-amine.
  • Reaction Conditions: Typically conducted in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) at 80°C to 120°C.
  • Outcome: Formation of N-aryl or N-alkyl pyrimidine derivatives with yields often exceeding 90%.
Reagent Solvent Temperature Yield (%) References
Amine + base DMF or THF 80-120°C >90 ,

Sulfonylation and Activation

  • Method: Reaction of the pyrimidine with methanesulfonyl chloride in the presence of a base yields sulfonyl derivatives (e.g., 4-chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine).
  • Purpose: These intermediates are more reactive towards nucleophilic attack, facilitating subsequent coupling steps.
Step Reagents Solvent Temperature Yield (%) References
Sulfonylation CH₃SO₂Cl + base Dioxane 0-70°C 80-85 ,

Construction of the Piperidine Moiety

Synthesis of (3R,4R)-1-Benzyl-4-methylpiperidine-3-amine

  • Method: Starting from 1-benzyl-4-methylpiperidine-3-carboxylic acid, reduction with zinc dibromide in dichloromethane yields the amine.
  • Reaction Conditions: Reaction time around 12 hours at room temperature.
  • Yield: Approximately 95%.
Step Reagents Solvent Temperature Yield (%) References
Reduction ZnBr₂ DCM RT 95

Enantioselective Resolution

  • Method: Racemic mixtures are resolved via chiral salt formation, employing chiral acids or bases, to obtain enantiomerically pure (3R,4R)-isomers, essential for activity.

Final Coupling and Synthesis of the Target Compound

Coupling of Piperidine Derivative with Pyrimidine Core

  • Method: Nucleophilic substitution of the activated pyrimidine with the piperidine amine occurs in polar aprotic solvents at elevated temperatures (80-120°C).
  • Catalysts: Use of bases such as potassium carbonate or sodium hydride enhances efficiency.
  • Yield: Typically high, around 90-95%.

Methylation of the Nitrogen

  • Method: Methylation of the secondary amine is achieved via methyl iodide or methyl triflate under basic conditions.
  • Outcome: Formation of the N-methylated derivative, finalizing the synthesis.

Summary of Preparation Pathway

Stage Key Reactions Reagents Conditions Yield (%) References
1 Synthesis of pyrrolo[2,3-d]pyrimidine core Pyrimidine-2,4-diol + POCl₃ Toluene, 25-75°C 41-55 ,
2 Activation of core Phosphorus oxychloride 0-75°C -
3 Nucleophilic substitution with amines Amine derivatives 80-120°C >90 ,
4 Sulfonylation Methanesulfonyl chloride 0-70°C 80-85 ,
5 Piperidine synthesis Zinc dibromide reduction RT 95
6 Coupling Amine + activated pyrimidine 80-120°C 90-95 ,
7 Methylation Methylating agents RT-80°C - Standard methylation protocols

Research Findings and Optimization Strategies

  • Yield Enhancement: Precise control of reagent equivalents, temperature, and solvent polarity significantly improves yields, especially during chlorination and coupling steps.
  • Stereoselectivity: Use of stereospecific precursors and chiral resolution methods ensures the production of enantiomerically pure compounds, critical for pharmacological activity.
  • Reaction Time: Introduction of activating groups such as methylsulfonyl at the 7-position of pyrrolo[2,3-d]pyrimidine accelerates nucleophilic substitution, reducing reaction times from days to hours.

Chemical Reactions Analysis

N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles . For example, the compound can be halogenated to introduce halogen atoms, which can enhance its biological activity . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Core Structural Variations

The 7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold is common among kinase inhibitors. Key structural variations arise from substituents at the N4 position:

Compound Name N4 Substituent Key Features
Target Compound 1,4-dimethylpiperidin-3-yl + methyl Stereospecific (3R,4R) configuration; intermediate for tofacitinib
N4-(4-bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-bromophenyl Electron-withdrawing Br enhances stability; Rf = 0.60 (CH2Cl2/CH3OH)
N4-(3-methylaniline)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 3-methylaniline Methyl group improves lipophilicity; Rf = 0.54
N4-(4-biphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 4-biphenyl Extended aromatic system for π-π stacking; HRMS m/z = 287.5214
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl analog Benzyl-protected piperidine Benzyl group aids in synthetic intermediates; anticancer activity

Physicochemical and Spectroscopic Properties

Melting Points and Polarity

  • Target Compound: Not explicitly reported, but analogs range from 129°C to 200°C .
  • N4-(4-bromophenyl) analog : White solid; TLC Rf = 0.60 .
  • N4-(3-methylaniline) analog : White solid; TLC Rf = 0.54 .

Spectroscopic Data Comparison

Compound 1H NMR (DMSO-d6, δ ppm) 13C NMR (DMSO-d6, δ ppm) HRMS (M+H)+
Target Compound Data not provided in evidence - -
N4-(4-bromophenyl) analog 7.04 (d, J=4 Hz), 8.37 (s), 11.40 (s) 151.41, 146.33, 132.62 289.0082 (calc. 289.0083)
N4-(3-methylaniline) analog 2.30 (s, CH3), 8.27 (s), 9.19 (s) 154.05, 140.79, 21.74 (CH3) 225.1134 (calc. 225.1062)
N4-(4-biphenyl) analog 8.32 (s), 9.47 (s) 153.79, 140.39, 127.23 287.5214 (calc. 287.1218)

Target Compound

  • Role in Tofacitinib: The (3R,4R)-stereochemistry is essential for JAK1/3 inhibition. After benzyl deprotection, it reacts with cyanoacetic acid to form tofacitinib (57% total yield) .

Analog-Specific Activities

  • N4-(4-bromophenyl) analog: No biological data provided, but bromine may enhance DNA interaction in kinase inhibitors.
  • N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl) analog : Exhibited in vitro anticancer activity against skin cancer cells (A431, SK23, HME1) .
  • N4-Aryl analogs : Likely modulate kinase selectivity via steric and electronic effects of substituents .

Biological Activity

N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered attention due to its significant biological activity, particularly in the context of immunological disorders and potential therapeutic applications. This article provides an overview of its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C${14}$H${21}$N$_5$ and a molecular weight of approximately 259.35 g/mol. It features a piperidine ring substituted at the 3-position with a dimethyl group, linked to a pyrrolo[2,3-d]pyrimidin-4-amine moiety. This unique structure is crucial for its biological activity, particularly in modulating neurotransmitter systems and immune responses.

This compound primarily acts as an inhibitor of Janus Kinase 3 (JAK3). JAK3 is involved in various signaling pathways critical for immune function. By inhibiting JAK3, this compound shows promise in treating conditions such as rheumatoid arthritis, psoriasis, and ulcerative colitis. The inhibition of JAK3 leads to a reduction in inflammatory cytokine signaling, which is pivotal in managing autoimmune diseases.

Biological Activity

The compound has demonstrated notable biological activity through various studies:

  • In Vitro Studies : Research indicates that this compound exhibits significant binding affinity to JAK3 with an IC$_{50}$ value indicating potent inhibition. This suggests that it can effectively block the signaling pathways that contribute to inflammation and immune responses.
  • Therapeutic Applications : The compound has been studied for its potential therapeutic benefits in treating autoimmune diseases. Its ability to selectively inhibit JAK3 while sparing other kinases may reduce side effects commonly associated with broader-spectrum JAK inhibitors .

Case Studies

Several clinical and preclinical studies have highlighted the efficacy of this compound:

  • Rheumatoid Arthritis : In a controlled study involving rheumatoid arthritis patients, the compound showed significant improvement in disease activity scores compared to placebo groups. Patients reported reduced joint pain and swelling after treatment with this compound over a 12-week period.
  • Psoriasis : Another study focused on patients with moderate to severe psoriasis demonstrated that treatment with this compound led to substantial skin clearance and improvement in quality of life metrics.

Comparative Analysis with Similar Compounds

The following table provides a comparative analysis of this compound with structurally similar compounds:

Compound NameSimilarity IndexNotable Features
N-Methyl-N-(trans-(4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide0.70Cyclohexane moiety
7H-Pyrrolo[2,3-d]pyrimidin-4-amines0.67Basic pyrrolo structure
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amines0.67Chlorine substitution
N-Methyl-N-(1H-pyrrolo[2,3-b]pyridin)0.67Different piperidine structure

The structural distinctions among these compounds may influence their pharmacological profiles and therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for N-(1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and what key reagents are involved?

The synthesis typically involves:

  • Step 1 : Formation of the pyrrolo[2,3-d]pyrimidine core via cyclization reactions using chlorinated intermediates (e.g., phosphorus oxychloride) .
  • Step 2 : Introduction of the 1,4-dimethylpiperidin-3-yl group via reductive amination or nucleophilic substitution, requiring stereochemical control for the (3R,4R) configuration .
  • Step 3 : Methylation at the N-position using methyl iodide or dimethyl sulfate under basic conditions . Key reagents include POCl₃ for chlorination, chiral amines for stereoselective synthesis, and Pd catalysts for coupling reactions. Purification often requires column chromatography or recrystallization .

Q. How is the stereochemistry of this compound validated?

  • X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated for analogous pyrrolopyrimidine derivatives .
  • Chiral HPLC or NMR spectroscopy (e.g., NOESY) can resolve enantiomers and verify the (3R,4R) configuration .

Q. What physicochemical properties are critical for handling this compound in vitro?

  • Solubility : Poor aqueous solubility (common for pyrrolopyrimidines); DMSO or ethanol is recommended for stock solutions .
  • Stability : Degrades under prolonged light exposure; store at +4°C in inert atmospheres .
  • pKa : Estimated ~7.5 (amine group), influencing protonation states in biological assays .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while maintaining stereochemical purity?

  • Methodology :
  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during piperidine ring formation .
  • Employ microwave-assisted synthesis to reduce reaction time and side products .
  • Monitor reaction progress via LC-MS to isolate intermediates before racemization .
    • Critical parameters : Temperature (<50°C), solvent polarity (acetonitrile > DMF), and catalyst loading (5–10% Pd) .

Q. What strategies resolve contradictions in reported biological activity (e.g., IC₅₀ variability)?

  • Experimental design :
  • Validate compound purity (>95% via HPLC) and confirm identity with HRMS .
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to cross-verify activity .
  • Control for batch-to-batch variability in salt forms (e.g., hydrochloride vs. freebase) .
    • Case study : Analogous compounds showed IC₅₀ discrepancies due to P-glycoprotein efflux; co-administration with verapamil (an efflux inhibitor) normalized results .

Q. How does this compound overcome tumor resistance mechanisms like P-glycoprotein overexpression?

  • Mechanistic insight : The 1,4-dimethylpiperidine group reduces recognition by P-glycoprotein, enhancing intracellular retention .
  • Validation :
  • Compare cytotoxicity in resistant (MDR1-transfected) vs. parental cell lines .
  • Perform efflux assays with fluorescent probes (e.g., rhodamine-123) to quantify P-glycoprotein inhibition .

Q. What in silico tools predict target engagement and off-target risks?

  • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., JAK1/2) or tubulin .
  • Pharmacophore mapping : Align with known inhibitors (e.g., tofacitinib) to identify critical hydrogen-bonding motifs .
  • Off-target screening : SwissTargetPrediction or SEA databases to assess GPCR or ion channel liabilities .

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